molecular formula C12H13Cl2N3 B8420464 4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile

4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile

Cat. No. B8420464
M. Wt: 270.15 g/mol
InChI Key: CXDBJHMOQPPIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile is a useful research compound. Its molecular formula is C12H13Cl2N3 and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,3-Dichlorophenyl)-1-piperazineacetonitrile

Molecular Formula

C12H13Cl2N3

Molecular Weight

270.15 g/mol

IUPAC Name

2-[4-(2,3-dichlorophenyl)piperazin-1-yl]acetonitrile

InChI

InChI=1S/C12H13Cl2N3/c13-10-2-1-3-11(12(10)14)17-8-6-16(5-4-15)7-9-17/h1-3H,5-9H2

InChI Key

CXDBJHMOQPPIJF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dichlorophenyl piperazine (5.0 g, 0.0216 mol), chloroacetonitrile (1.37 mL, 0.0216 mol), and potassium carbonate (K2CO3) (14.95 g, 0.108 mol) are combined in acetonitrile and heated to reflux for 18 hours. The reaction mixture is concentrated in vacuo and the resulting residue is partitioned between water (H2O) and dichloromethane. The organic layer is dried (sodium sulfate) and concentrated to give 5.45 g of the title compound as a yellow solid; mp 89°-92° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step Two
Quantity
14.95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.